(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a synthetic organic compound It is characterized by its complex structure, which includes a benzofuran core, a fluorobenzylidene group, and an ethylpiperazinylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorobenzylidene Group: This step often involves a condensation reaction between a fluorobenzaldehyde and the benzofuran core.
Attachment of the Ethylpiperazinylmethyl Group: This is usually done through a nucleophilic substitution reaction where the piperazine derivative is introduced.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or quinones.
Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperazine and benzofuran moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or quinones.
Reduction: Formation of benzyl derivatives.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects. Its ability to interact with biological molecules could make it useful in the treatment of diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
(2Z)-7-[(4-methylpiperazin-1-yl)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one: Similar structure but with a methyl group instead of an ethyl group.
(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-2-(2-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
The uniqueness of (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzylidene group, in particular, may enhance its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-2-[(2-fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3/c1-2-24-9-11-25(12-10-24)14-17-19(26)8-7-16-21(27)20(28-22(16)17)13-15-5-3-4-6-18(15)23/h3-8,13,26H,2,9-12,14H2,1H3/b20-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAKNTIQFOUIID-MOSHPQCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4F)C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4F)/C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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